molecular formula C16H12BrNO3S B2578465 (2Z)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile CAS No. 891956-54-0

(2Z)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2578465
CAS No.: 891956-54-0
M. Wt: 378.24
InChI Key: UVVGEJYJPCIPMZ-GDNBJRDFSA-N
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Description

(2Z)-2-(Benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a benzenesulfonyl group at the α-position and a 5-bromo-2-methoxyphenyl substituent at the β-position. The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions. The benzenesulfonyl group acts as a strong electron-withdrawing substituent (EWG), while the 5-bromo-2-methoxyphenyl moiety combines a moderately EWG (Br) and an electron-donating group (EDG, OCH3).

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S/c1-21-16-8-7-13(17)9-12(16)10-15(11-18)22(19,20)14-5-3-2-4-6-14/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVGEJYJPCIPMZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile , a member of the enenitrile class, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C16H14BrN1O2S
  • Molecular Weight : 364.25 g/mol
  • CAS Number : 1327171-74-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzenesulfonyl group is known to enhance the compound's ability to form hydrogen bonds, potentially increasing its affinity for biological targets.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and pain.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing a sulfonamide group have demonstrated efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects : Certain analogs reduce inflammation markers in animal models.

Case Studies

  • Antimicrobial Activity :
    A study investigating the antimicrobial properties of sulfonamide derivatives found that those with bromine substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound could possess similar properties due to its structural characteristics .
  • Anticancer Research :
    In a comparative study, several pyrazoline derivatives were evaluated for their anticancer effects. Compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines, indicating potential therapeutic applications .

Comparative Analysis

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial, Anticancer
4-Amino-N-(4-bromophenyl)benzenesulfonamideStructureAntibacterial
5-Bromo-2-methoxyphenyl acetateStructureAnticancer

Scientific Research Applications

Overview

(2Z)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile, with the CAS number 891956-54-0, is a compound with significant potential in various scientific research applications. Its unique structure, characterized by a benzenesulfonyl group and a bromo-substituted methoxyphenyl moiety, allows it to interact with biological systems in diverse ways.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives that may exhibit enhanced pharmacological properties. For instance, it can be involved in the synthesis of:

  • N-benzoyl derivatives : These derivatives have shown promise in antimicrobial research .
  • Heterocyclic compounds : The compound can be used to synthesize benzofurans and pyrroles, which are important in medicinal chemistry .

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Similar sulfonamide compounds have been reported to disrupt the secretory pathways of parasites like Toxoplasma gondii, suggesting potential applications in anti-parasitic drug development .
  • Antitumor Activity : The structural components of this compound may allow it to interact with cancer cell pathways, making it a candidate for further investigation in cancer research.

Material Science

The compound's unique chemical structure can also be explored for applications in material science, particularly in developing new polymers or nanomaterials that leverage its electronic properties.

Case Study 1: Synthesis and Characterization

A study published in Tetrahedron describes the synthesis of related compounds through palladium-catalyzed reactions involving sulfonyl chlorides. This method highlights the utility of this compound as a building block for more complex structures .

Case Study 2: Biological Testing

In the context of drug discovery, a series of derivatives derived from compounds similar to this compound were tested for their efficacy against Toxoplasma gondii. Results indicated that certain modifications could enhance bioactivity, positioning these compounds as potential therapeutic agents .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic attributes of the target compound with its analogs:

Compound Name Substituents (α/β Positions) Electronic Effects Crystal Packing Features Key Properties/Applications
(2Z)-2-(Benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile (Target) α: Benzenesulfonyl; β: 5-Br-2-OCH3-phenyl Mixed EWG/EDG Likely π-π stacking and C-H···O bonds (inferred) Potential optoelectronic materials
(2Z)-3-(4-Diphenylaminophenyl)-2-(pyridin-3-yl)prop-2-enenitrile α: Pyridyl; β: Diphenylaminophenyl EDG (diphenylamino) Strong π-π interactions; Z' = 2 (two conformers) High HOMO-LUMO gap (DFT); OLED applications
(2Z)-2-(4-Bromophenyl)-3-(dimethylaminophenyl)prop-2-enenitrile α: 4-Br-phenyl; β: Dimethylaminophenyl Mixed EWG/EDG Emission varies with crystal habit/size Tunable optical properties
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile α: Sulfonamido-methyl; β: 4-methylphenyl Sulfonamide (polar) C-H···O hydrogen bonds; π-π (3.927 Å) Stabilized by S(5) ring motifs
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile α: 4-Cl-phenyl; β: 3-NO2-phenyl Strong EWGs (Cl, NO2) High reactivity in electrophilic substitutions Organic synthesis intermediate
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile α: 4-methylphenyl; β: 2-naphthyl EDG (methyl); bulky naphthyl Dihedral angle 60.3°; π-π stacking Optoelectronic applications (e.g., laser dyes)
(2Z)-3-(3,4-Dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile α: Pyrrolyl; β: 3,4-dimethoxyphenyl EDG (methoxy); conjugated pyrrole High purity (>97%) Pharmaceutical API intermediate

Substituent Effects on Electronic Properties

  • Target Compound: The benzenesulfonyl group lowers the LUMO energy, enhancing electron-accepting capacity, while the 5-bromo-2-methoxyphenyl group introduces steric bulk and mixed electronic effects. This may result in a moderate HOMO-LUMO gap, as seen in analogs like , where diphenylamino groups reduce the gap by 1 eV compared to pyridyl substituents .
  • Nitro/Chloro Derivatives (): The strong EWGs (NO2, Cl) significantly lower LUMO energy, increasing reactivity in cross-coupling reactions. In contrast, the target’s methoxy group may mitigate excessive electron withdrawal, balancing stability and reactivity.

Crystal Packing and Intermolecular Interactions

  • Hydrogen Bonding : Sulfonamide-containing analogs () exhibit C-H···O hydrogen bonds, forming S(5) ring motifs and C(11) chains. The target’s benzenesulfonyl group may similarly stabilize crystal lattices via weaker C-H···O or S=O···π interactions.
  • π-π Stacking: Compounds with planar aromatic substituents (e.g., naphthyl in or diphenylamino in ) show strong π-π interactions (3.5–4.0 Å interplanar distances). The target’s bromo-methoxyphenyl group, though sterically hindered, may still participate in offset π-stacking.

Optical and Photophysical Behavior

  • Emission Properties: The dimethylaminophenyl derivative () exhibits crystal habit-dependent emission, suggesting the target’s optical properties could be tunable via crystallization conditions.
  • Solvent Effects: DFT studies on analogs () reveal solvent polarity-dependent HOMO-LUMO gaps (e.g., 3.1 eV in cyclohexane vs. 2.8 eV in methanol). The target’s sulfonyl group may enhance solubility in polar solvents, influencing its photophysical profile.

Research Findings and Data

Key Comparative Studies

  • DFT Calculations : Analogous compounds (e.g., ) show HOMO localized on EDG-substituted phenyl rings and LUMO on the acrylonitrile core. The target’s benzenesulfonyl group may further delocalize the LUMO, enhancing charge-transfer efficiency .
  • Crystal Engineering: The naphthyl derivative’s dihedral angle (60.3°) contrasts with the near-planar diphenylamino analog , illustrating how substituent bulk dictates packing efficiency.

Challenges and Opportunities

  • Synthesis : Introducing benzenesulfonyl groups may require careful optimization to avoid side reactions, as seen in sulfonamide syntheses .
  • Stability : The bromo substituent in the target compound could pose photodegradation risks, necessitating stability studies akin to .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2Z)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile, and how can stereochemical purity be ensured?

  • Methodology : Use a Knoevenagel condensation between benzenesulfonylacetonitrile and 5-bromo-2-methoxybenzaldehyde under basic conditions (e.g., piperidine in ethanol). To achieve the Z-configuration, employ steric control via bulky substituents or low-temperature conditions (e.g., 0–5°C). Purify via recrystallization (ethanol/water) and validate stereochemistry using NOESY NMR to confirm spatial proximity of the benzenesulfonyl and bromomethoxyphenyl groups .

Q. How can the electronic effects of the bromine and methoxy substituents on the compound’s reactivity be experimentally characterized?

  • Methodology : Perform Hammett analysis by synthesizing analogs with varying substituents (e.g., replacing Br with Cl or H) and compare reaction rates in nucleophilic additions or photochemical studies. Use DFT calculations (B3LYP/6-31G*) to correlate experimental reactivity with calculated σ<sup>+</sup> values .

Q. What spectroscopic techniques are critical for confirming the structure and configuration of this compound?

  • Methodology :

  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for coupling constants (e.g., vinyl proton splitting patterns) and deshielding effects from the sulfonyl group.
  • X-ray crystallography : Resolve the Z-configuration via single-crystal analysis (orthorhombic P212121 space group; a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) .
  • IR : Confirm nitrile (C≡N) stretching at ~2200 cm<sup>−1</sup> and sulfonyl (S=O) peaks at ~1350–1150 cm<sup>−1</sup> .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s supramolecular packing in the solid state?

  • Methodology : Perform Hirshfeld surface analysis on X-ray data to quantify intermolecular interactions (e.g., C–H···O, π–π stacking). Compare with analogs (e.g., 4-methylphenyl derivatives) to assess how bromine and methoxy groups alter packing motifs .

Q. What computational approaches can predict the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase PDB: 1M17). Compare binding affinities with known inhibitors.
  • ADMET prediction : Employ SwissADME to evaluate bioavailability and toxicity risks.
  • Bioactivity validation : Design in vitro assays (e.g., MIC against S. aureus) based on structural similarities to sulfonamide-containing bioactive compounds .

Q. How can contradictions in reported bioactivity data for structurally related compounds be resolved?

  • Methodology : Systematically vary experimental parameters (e.g., solvent polarity, pH) in bioassays to identify confounding factors. Use meta-analysis of literature data (e.g., ’s thiazolidinone derivatives) to isolate substituent-specific effects. Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What role does the sulfonyl group play in stabilizing the compound under photolytic or hydrolytic conditions?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines):

  • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
  • Hydrolysis : Test in buffered solutions (pH 1–13) at 40°C. Compare with desulfonylated analogs to isolate stabilization effects .

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